![molecular formula C18H20O4 B2396953 3-Ethoxy-4-[2-(3-methylphenoxy)ethoxy]benzaldehyde CAS No. 292173-04-7](/img/structure/B2396953.png)
3-Ethoxy-4-[2-(3-methylphenoxy)ethoxy]benzaldehyde
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Overview
Description
3-Ethoxy-4-[2-(3-methylphenoxy)ethoxy]benzaldehyde is an organic compound . It has a molecular weight of 300.35 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 3-Ethoxy-4-[2-(3-methylphenoxy)ethoxy]benzaldehyde is1S/C18H20O4/c1-3-20-18-12-15 (13-19)6-9-17 (18)22-11-10-21-16-7-4-14 (2)5-8-16/h4-9,12-13H,3,10-11H2,1-2H3
. This code provides a specific description of the molecule’s structure. Physical And Chemical Properties Analysis
3-Ethoxy-4-[2-(3-methylphenoxy)ethoxy]benzaldehyde is a powder that is stored at room temperature . It has a molecular weight of 300.35 .Scientific Research Applications
Synthesis and Characterization
- Alternative Synthesis Methods : A study by Banerjee et al. describes an alternative synthesis procedure for a complex molecule starting from a commercially available benzaldehyde derivative, showcasing methods relevant to the synthesis of complex organic compounds like 3-Ethoxy-4-[2-(3-methylphenoxy)ethoxy]benzaldehyde (Banerjee, Poon, & Bedoya, 2013).
- Electrical Conductivity of Polymers : Research by Hafeez et al. involved synthesizing bis-aldehyde monomers for the production of electrically conductive pristine polyazomethines, indicating applications in material science and electronics (Hafeez, Akhter, Gallagher, Khan, Gul, & Shah, 2019).
Material Science Applications
- Polymer Synthesis and Properties : Studies by Kharas et al. on the synthesis and copolymerization of novel trisubstituted ethylenes explore the creation of materials with specific properties, such as thermal stability and decomposition characteristics, which are crucial in developing new materials for industrial applications (Kharas, Rocus, Elangovan, Kovaleva, Malik, Nwosu, Piche, Patel, Rosengarden, & Zuziak, 2015).
Optical and Electronic Applications
- Optical Nonlinear Properties : Abdullmajed et al. conducted research on the synthesis of Schiff base compounds and their nonlinear optical properties, which is relevant for applications in optical limiting devices and the development of new materials for photonics (Abdullmajed, Sultan, Al-Asadi, Hassan, Ali, & Emshary, 2021).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Mechanism of Action
Target of Action
It is known to be a glycosylation reagent , suggesting that it may interact with complex carbohydrates, methylated saccharides, fluorinated saccharides, and oligosaccharides .
Mode of Action
As a glycosylation reagent, it likely interacts with its targets (complex carbohydrates and saccharides) by adding a glycosyl group . This can alter the properties of these molecules, affecting their function and interactions within the cell.
Biochemical Pathways
Given its role as a glycosylation reagent, it may influence pathways involving glycosylated proteins or lipids . Glycosylation is a critical post-translational modification that can affect protein folding, stability, and function.
Result of Action
Given its role as a glycosylation reagent, it may modify the structure and function of target molecules, potentially influencing cellular processes such as signal transduction, protein folding, and cellular adhesion .
properties
IUPAC Name |
3-ethoxy-4-[2-(3-methylphenoxy)ethoxy]benzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O4/c1-3-20-18-12-15(13-19)7-8-17(18)22-10-9-21-16-6-4-5-14(2)11-16/h4-8,11-13H,3,9-10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVJXNXQSHMXHNC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=O)OCCOC2=CC=CC(=C2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethoxy-4-[2-(3-methylphenoxy)ethoxy]benzaldehyde |
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